![molecular formula C29H26ClN5O3S B2610072 4-(2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide CAS No. 422283-19-0](/img/structure/B2610072.png)

4-(2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

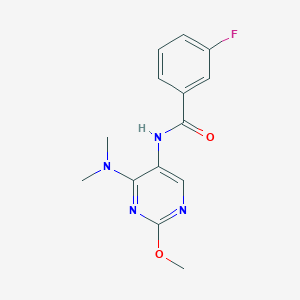

This compound is a complex organic molecule with several functional groups, including a pyrido[1,2-a]pyrimidin-2-yl group, a quinazolin-3(4H)-yl group, and a phenethylbutanamide group . These groups suggest that the compound may have interesting chemical properties and potential applications in fields like medicinal chemistry.

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the pyrido[1,2-a]pyrimidin and quinazolin rings, and the attachment of the phenethylbutanamide group . The exact synthesis route would depend on the desired final product and the available starting materials.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple ring structures suggests that the molecule may have a rigid, three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyrido[1,2-a]pyrimidin and quinazolin rings may undergo reactions with electrophiles or nucleophiles, and the amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure . For example, the presence of polar functional groups could increase its solubility in polar solvents.Scientific Research Applications

Antitumor Activity

The compound’s antitumor potential has been investigated in vivo. Specifically, a series of 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives were synthesized and characterized. Among these, six compounds (IIh, IIi, IIj, IIIh, IIIi, and IIIj) demonstrated significant antitumor activity in Swiss albino mice with Ehrlich ascites carcinoma (EAC). Notably, the amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring play a crucial role in the compound’s anticancer action .

Plant Hormone Modulation

Indole derivatives, including this compound, have diverse biological applications. For instance, indole-3-acetic acid (IAA), a plant hormone, is produced by the degradation of tryptophan in higher plants. While this specific compound may not be IAA, its indole moiety suggests potential interactions with plant signaling pathways .

Antimalarial Properties

Although not directly studied for antimalarial activity, the 7-chloro-4-(piperazin-1-yl)quinoline derivatives share structural similarities with our compound. These derivatives were synthesized and evaluated for antimalarial effects. Further investigations could explore the antimalarial potential of our compound .

Drug Delivery Systems

The lipophilic nature of this compound suggests its potential use in drug delivery systems. By incorporating it into nanoparticles or liposomes, researchers could explore targeted drug delivery to specific tissues or cells.

Safety and Hazards

properties

IUPAC Name |

4-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-phenylethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26ClN5O3S/c30-21-12-13-25-32-22(17-27(37)35(25)18-21)19-39-29-33-24-10-5-4-9-23(24)28(38)34(29)16-6-11-26(36)31-15-14-20-7-2-1-3-8-20/h1-5,7-10,12-13,17-18H,6,11,14-16,19H2,(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCBIJSVACBMKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2609990.png)

![2-{[1,2-Dihydroacenaphthylen-5-YL(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B2609996.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-[1-(Phenylsulfanyl)prop-1-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2610002.png)

![2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2610006.png)

![8-(2-Hydroxypropylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2610007.png)

![3,6-dichloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2610009.png)

![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-propan-2-ylmorpholine](/img/structure/B2610010.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2610011.png)